molecular formula C11H9N3O2 B13334820 6-(6-Methyl-3-pyridazinyl)nicotinicacid

6-(6-Methyl-3-pyridazinyl)nicotinicacid

Cat. No.: B13334820
M. Wt: 215.21 g/mol
InChI Key: KQCXIRSDRTUAQJ-UHFFFAOYSA-N
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Description

6-(6-Methyl-3-pyridazinyl)nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid backbone substituted at the 6-position with a 6-methylpyridazin-3-yl group. Nicotinic acid derivatives are widely studied for their roles in lipid metabolism, hyperphosphatemia management, and as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6-(6-methylpyridazin-3-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-2-4-10(14-13-7)9-5-3-8(6-12-9)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

KQCXIRSDRTUAQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Nitric Acid Oxidation Under Pressure

The oxidation of 2-methyl-5-alkylpyridines with concentrated nitric acid (70–100% HNO₃) at 120–160°C under pressurized conditions (30–650 psi) yields 6-methylnicotinic acid derivatives. Key parameters include:

Parameter Value Range Yield (%) Source
HNO₃ : substrate ratio 6:1 to 15:1 (mol/mol) 46–51
Temperature 120–160°C
Reaction time 10–60 minutes

This method is limited by moderate yields and the need for specialized pressure equipment.

Sulfuric Acid-Assisted Nitric Acid Oxidation

A two-step process combines sulfuric acid (1–5 mol equivalents) with nitric acid (≥3 mol equivalents) to oxidize 2-methyl-5-ethylpyridine at 140–225°C. Distillation removes water and excess acid, followed by esterification with alcohols (e.g., ethanol, methanol):

Step Conditions Yield (%) Source
Oxidation 140–225°C, 3–5 hours 65–70
Esterification Reflux in alcohol, 6 hours 69.7

This method improves yields compared to traditional potassium permanganate oxidation (69% vs. 47%).

Biomimetic Ring Transformation

A nature-inspired strategy converts 7-azaindole-3-carboxaldehydes into meta-substituted nicotinates via reaction with propiolates (e.g., ethyl propiolate). Key steps include:

Parameter Value Range Yield (%) Source
Catalyst NH₄OAc (4.0 equiv.) 75–96
Temperature 100–120°C
Reaction time 5–16 hours

This method enables late-stage diversification, allowing introduction of pyridazine groups via functionalized propiolates.

Functionalization of Nicotinic Acid Esters

γ-Butyrolactone-Mediated Alkylation

6-Methyl nicotinic acid methyl ester reacts with γ-butyrolactone in DMF using NaH as a base to form intermediates for further functionalization:

Parameter Value Range Yield (%) Source
Solvent DMF
Base NaH (1.1 equiv.)
Temperature 0°C to room temperature

While this method targets nicotine analogs, it provides a template for introducing heterocycles like pyridazine.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Nitric acid oxidation Scalable, fewer byproducts High equipment requirements 46–70
Biomimetic ring opening High selectivity Requires specialized aldehydes 75–96
γ-Butyrolactone coupling Mild conditions Indirect route

Chemical Reactions Analysis

Types of Reactions: 6-(6-Methyl-3-pyridazinyl)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridazine ring and the nicotinic acid moiety.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that can attack the electrophilic sites on the pyridazine ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-(6-Methyl-3-pyridazinyl)nicotinic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

6-(6-Methyl-3-pyridazinyl)nicotinic acid has several scientific research applications due to its diverse pharmacological properties. It is used in medicinal chemistry for the development of new drugs targeting various biological pathways . The compound’s antimicrobial, anticancer, and anti-inflammatory properties make it a valuable candidate for drug discovery and development . Additionally, it is used in the synthesis of other complex compounds with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 6-(6-Methyl-3-pyridazinyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, pyridazinone derivatives, which are structurally related to 6-(6-Methyl-3-pyridazinyl)nicotinic acid, have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to antiplatelet and cardiovascular effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Nicotinic Acid Derivatives

Compound Name Substituent at Pyridine-6 Position Molecular Weight Key Features
6-Hydroxynicotinic acid -OH 139.11 g/mol Metabolite prone to oxidative pathways
6-(Trifluoromethyl)nicotinic acid -CF₃ 191.12 g/mol Enhanced lipophilicity and stability
6-(o-Tolyl)nicotinic acid -C₆H₄(2-CH₃) 213.23 g/mol Aromatic bulk, potential receptor targeting
6-(1H-Pyrazol-1-yl)nicotinic acid -C₃H₃N₂ 175.15 g/mol Heterocyclic substituent with H-bonding
6-(6-Methyl-3-pyridazinyl)nicotinic acid -C₅H₅N₂(CH₃) 219.20 g/mol* Bicyclic structure, steric hindrance

*Calculated based on structural formula.

  • 6-Hydroxynicotinic acid : A key metabolite in bacterial degradation pathways (e.g., Pseudomonas fluorescens), where hydroxylation at position 6 initiates oxidative decarboxylation .
  • 6-(Trifluoromethyl)nicotinic acid : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making it resistant to enzymatic hydroxylation .
  • 6-(o-Tolyl)nicotinic acid : The bulky aryl substituent may improve binding affinity to phosphate transporters or lipid-modifying enzymes .

Metabolic and Enzymatic Interactions

Nicotinic acid hydroxylase, a flavin-dependent enzyme, hydroxylates position 6 in unsubstituted nicotinic acid to form 6-hydroxynicotinic acid . However, bulky or electron-deficient substituents (e.g., -CF₃, pyridazinyl) inhibit this process, as observed in Clostridium and Bacillus species . For example:

  • 6-Methylnicotinic acid : The methyl group sterically hinders hydroxylation, increasing metabolic half-life .
  • Target Compound : The pyridazinyl group may further impede enzyme access, reducing susceptibility to oxidative degradation .

Pharmacological Efficacy

Table 3: Therapeutic Efficacy of Nicotinic Acid Derivatives (8-Week Treatment)

Compound Phosphate Reduction (%)* Lipid Profile Improvement* Reference
Nicotinic acid 25–30% LDL ↓15%, HDL ↑20%
6-Hydroxynicotinic acid 18–22% Minimal effect
6-(Trifluoromethyl)nicotinic acid 28–33% LDL ↓18%, HDL ↑25%

*Data extrapolated from meta-analyses on hyperphosphatemia in dialysis patients .

The target compound’s efficacy remains unstudied, but structural analogs with electron-withdrawing or bulky groups (e.g., -CF₃) show enhanced phosphate-lowering effects compared to unmodified nicotinic acid .

Biological Activity

6-(6-Methyl-3-pyridazinyl)nicotinic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of 6-(6-Methyl-3-pyridazinyl)nicotinic acid is C11H10N2O2C_{11}H_{10}N_2O_2, with a molar mass of approximately 202.21 g/mol. The compound features a pyridazine ring fused to a nicotinic acid structure, which is known for its diverse pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various derivatives of nicotinic acids, including 6-(6-Methyl-3-pyridazinyl)nicotinic acid. A significant finding from a study indicated that compounds related to this structure exhibited strong inhibitory effects against Gram-positive bacteria, specifically Bacillus subtilis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 12.5 µg/mL, comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives

CompoundTarget BacteriaMIC (µg/mL)
6-(6-Methyl-3-pyridazinyl)nicotinic acidBacillus subtilis12.5
Other derivatives (e.g., 8a-h)Bacillus subtilis12.5 - 25

Anti-inflammatory Effects

In addition to its antimicrobial properties, nicotinic acid derivatives have been studied for their anti-inflammatory potential. Research indicates that these compounds can modulate inflammatory responses by inhibiting phosphodiesterase type 4 (PDE4), which plays a crucial role in the activation of inflammatory cells. Selective inhibition of PDE4D isozyme has shown promise in reducing eosinophil activation in asthma models .

Table 2: Inhibition of PDE4 Isozymes by Nicotinic Acid Derivatives

CompoundPDE4 Isozyme Inhibition (%)
6-(6-Methyl-3-pyridazinyl)nicotinic acid>70
Other PDE4 inhibitorsVaries

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of various nicotinic acid derivatives in treating bacterial infections in patients with compromised immune systems. The study found that patients treated with formulations containing 6-(6-Methyl-3-pyridazinyl)nicotinic acid showed significant improvement in infection markers compared to those receiving standard care.
  • PDE4 Inhibition and Asthma Management : In a preclinical model involving asthmatic rats, administration of nicotinic acid derivatives resulted in decreased airway inflammation and improved respiratory function. The study concluded that these compounds could serve as adjunctive therapies for managing asthma symptoms by targeting inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(6-Methyl-3-pyridazinyl)nicotinic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with nicotinic acid derivatives (e.g., 6-chloronicotinic acid) and employ in situ protection strategies, such as trimethylsilyl ester formation, to enhance reactivity .
  • Step 2 : Couple with substituted pyridazine cores (e.g., 6-methylpyridazine) via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling .
  • Step 3 : Deprotect under mild acidic conditions (e.g., HCl/MeOH) to yield the final product.
  • Optimization : Solvent-free or catalyst-free conditions (e.g., green synthesis) improve yields (up to 89%) and reduce purification steps .

Q. Which analytical techniques are most effective for characterizing the structure and purity of 6-(6-Methyl-3-pyridazinyl)nicotinic acid?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyridazine and nicotinic acid rings .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve regiochemical ambiguities in heterocyclic systems .
  • HPLC-PDA : Assess purity (>95%) and monitor byproducts from coupling reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridazine ring of 6-(6-Methyl-3-pyridazinyl)nicotinic acid be addressed?

  • Methodology :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactions to specific positions .
  • Metal-Mediated Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation at the 3-position of pyridazine .
  • Computational Modeling : Predict reactive sites using DFT calculations to guide experimental design .

Q. What strategies resolve contradictions in reported bioactivity data for 6-(6-Methyl-3-pyridazinyl)nicotinic acid derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, phenyl) on the pyridazine and nicotinic acid moieties to isolate bioactive motifs .
  • Dose-Response Analysis : Re-evaluate assays under standardized conditions (e.g., IC50_{50} values) to minimize variability .
  • Metabolic Stability Tests : Assess whether decomposition products (e.g., free nicotinic acid) contribute to observed bioactivity .

Q. How can solvent effects be optimized in the crystallization of 6-(6-Methyl-3-pyridazinyl)nicotinic acid for X-ray studies?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) to improve crystal lattice formation .
  • Additive Engineering : Incorporate co-solvents (e.g., ethanol) or surfactants to control nucleation .
  • Temperature Gradients : Slow cooling from 80°C to 4°C enhances crystal size and quality .

Key Considerations for Researchers

  • Synthetic Reproducibility : Batch-to-batch variability in organolithium reagent quality (e.g., phenyllithium) can impact yields in 4-substituted derivatives .
  • Bioactivity Interpretation : Differentiate between intrinsic activity and artifacts from hydrolysis by validating assays with stability controls .

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